

N-Ethyldiethanolamine chemical properties and structure

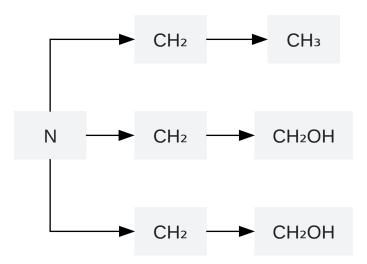
Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	N-Ethyldiethanolamine	
Cat. No.:	B092653	Get Quote

An In-depth Technical Guide on the Core Chemical Properties and Structure of **N-Ethyldiethanolamine**

Abstract

N-Ethyldiethanolamine (EDEA) is a tertiary amino compound and a primary alcohol with significant applications in various industrial and research settings.[1] It serves as a precursor in the synthesis of nitrogen mustards and is utilized as a solvent and in the formulation of detergents.[1][2][3] This document provides a comprehensive overview of the fundamental chemical and physical properties of **N-Ethyldiethanolamine**, its molecular structure, and detailed experimental protocols. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.


Chemical Structure and Identifiers

N-Ethyldiethanolamine is an aminodiol in which the amino hydrogen of diethanolamine is substituted with an ethyl group.[1][4] It is structurally related to ethanolamine.[1][3]

- IUPAC Name: 2-[ethyl(2-hydroxyethyl)amino]ethanol[1][5]
- CAS Number: 139-87-7[1][2][3][5][6][7][8][9][10][11]
- Molecular Formula: C₆H₁₅NO₂[1][3][5][6][12]
- SMILES: CCN(CCO)CCO[1][7][8][11]

- InChi Key: AKNUHUCEWALCOI-UHFFFAOYSA-N[1][5][7][8]
- Synonyms: 2,2'-(Ethylazanediyl)diethanol, Ethyldiethanolamine, N,N-Bis(2-hydroxyethyl)ethylamine, 2,2'-(Ethylimino)diethanol.[1][10][12][13]

Click to download full resolution via product page

Figure 1: Chemical Structure of N-Ethyldiethanolamine.

Physicochemical Properties

N-Ethyldiethanolamine is a clear, colorless to light yellow liquid with an amine-like odor.[2][5] [12] It is classified as an aminodiol and a tertiary amino compound.[1][3]

Property	Value	Reference(s)
Molecular Weight	133.19 g/mol	[1][3][5][6][7][8]
Appearance	Colorless to light yellow, clear liquid	[2][5][12]
Odor	Amine-like	[1][12]
Density	1.014 g/mL at 25 °C	[3][6][7][8][11][14]
Melting Point	-50 °C	[1][2][3][5][6][7][8][9][11][12]
Boiling Point	246-252 °C	[2][3][5][6][7][8][9][11]
Flash Point	124 °C (Closed Cup) / 138 °C (Open Cup)	[5][12]
Solubility	Miscible with water; very soluble in ethanol; slightly soluble in ethyl ether.	[1][5]
Refractive Index (n20/D)	1.4665	[2][3][6][7][8][11][12]
Vapor Pressure	2.45×10^{-3} mm Hg at 25 °C (estimated)	[12]
рКа	8.74 (estimated)	[12]

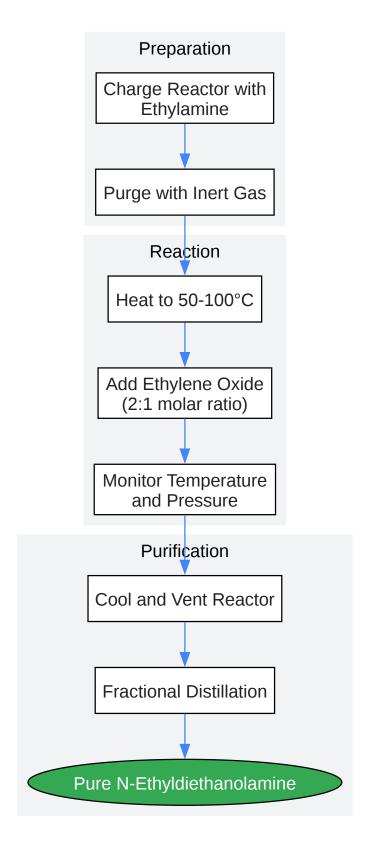
Experimental Protocols Synthesis of N-Ethyldiethanolamine

The primary industrial synthesis method for **N-Ethyldiethanolamine** involves the reaction of ethylamine with ethylene oxide.[1]

Objective: To synthesize **N-Ethyldiethanolamine** via the alkoxylation of ethylamine.

Materials:

- Ethylamine (C₂H₅NH₂)
- Ethylene oxide (C₂H₄O)



- Reaction vessel (autoclave) suitable for pressure reactions
- Stirring mechanism
- Temperature and pressure control systems
- Distillation apparatus for purification

Procedure:

- Reactor Charging: Charge the pressure reactor with ethylamine. The reactor should be purged with an inert gas, such as nitrogen, to remove any air and moisture.
- Initiation of Reaction: Heat the reactor to the desired reaction temperature, typically in the range of 50-100°C.
- Ethylene Oxide Addition: Introduce ethylene oxide into the reactor in a controlled manner.
 The molar ratio of ethylene oxide to ethylamine is a critical parameter to control the degree of ethoxylation. For N-Ethyldiethanolamine, a molar ratio of approximately 2:1 (ethylene oxide:ethylamine) is targeted.
- Reaction Monitoring: Monitor the reaction pressure and temperature closely. The reaction is
 exothermic, and cooling may be required to maintain the desired temperature. The reaction
 is typically carried out until the desired pressure drop is observed, indicating the
 consumption of ethylene oxide.
- Product Work-up: After the reaction is complete, cool the reactor and vent any unreacted ethylene oxide.
- Purification: The crude product mixture, which may contain mono-, di-, and tri-ethanolamine derivatives, is then purified. Fractional distillation under reduced pressure is commonly employed to isolate N-Ethyldiethanolamine from unreacted starting materials and other byproducts.

Click to download full resolution via product page

Figure 2: Experimental workflow for the synthesis of **N-Ethyldiethanolamine**.

Determination of Physicochemical Properties

Standard analytical methods are employed to determine the physicochemical properties of **N-Ethyldiethanolamine**.

- Melting Point: Determined using a capillary melting point apparatus. The sample is heated slowly, and the temperature range over which the substance transitions from a solid to a liquid is recorded.
- Boiling Point: Measured using distillation under atmospheric pressure. The temperature at which the liquid boils and its vapor pressure equals the external pressure is recorded.
- Density: Measured using a pycnometer or a digital density meter at a specified temperature (e.g., 25 °C).
- Refractive Index: Determined using a refractometer (e.g., an Abbé refractometer) at a specified temperature (e.g., 20 °C) and wavelength (e.g., the sodium D-line).
- Purity Assay: Gas chromatography (GC) is a common method to assess the purity of N-Ethyldiethanolamine, often reported as >98%.

Reactivity and Applications

N-Ethyldiethanolamine's reactivity is characterized by its nucleophilic tertiary amine and its two primary hydroxyl groups.

- Oxidation: The nitrogen atom can be oxidized to form the corresponding N-oxide. The
 primary alcohol groups can also be oxidized to aldehydes or carboxylic acids under specific
 conditions.[5]
- CO₂ Capture: Research has indicated that N-Ethyldiethanolamine is a promising solvent for carbon dioxide capture, demonstrating favorable reaction kinetics compared to other tertiary amines like MDEA.[5]
- Precursor in Synthesis: It is a known precursor to nitrogen mustard (HN-1), a type of chemical weapon, which makes it a regulated substance.[1][5][11] It is also used in the preparation of diclofenac salts.[2][3]

Industrial Uses: It is used as a solvent and in the formulation of detergents.[2][3]

Safety and Handling

N-Ethyldiethanolamine is a combustible liquid and should be handled with appropriate safety precautions.[9] It can cause skin and serious eye irritation. For detailed safety information, refer to the Safety Data Sheet (SDS).[9] Toxicological data indicates an oral LD₅₀ of 4570 mg/kg in rats.[5] This chemical is intended for research and development purposes only and is not for human or veterinary use.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Ethyldiethanolamine | C6H15NO2 | CID 8769 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-ETHYLDIETHANOLAMINE | 139-87-7 [chemicalbook.com]
- 3. N-ETHYLDIETHANOLAMINE CAS#: 139-87-7 [m.chemicalbook.com]
- 4. N-ethyldiethanolamine (CHEBI:132187) [ebi.ac.uk]
- 5. N-Ethyldiethanolamine | 139-87-7 | High-Purity Reagent [benchchem.com]
- 6. parchem.com [parchem.com]
- 7. N-Ethyldiethanolamine 98 139-87-7 [sigmaaldrich.com]
- 8. N-乙基二乙醇胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. chemos.de [chemos.de]
- 10. Amines & Plasticizers Ethyl Diethanolamine 139-87-7 Alcohols [knowde.com]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
- 12. echemi.com [echemi.com]
- 13. Ethyldiethanolamine [webbook.nist.gov]
- 14. N-乙基二乙醇胺 98% | Sigma-Aldrich [sigmaaldrich.com]

 To cite this document: BenchChem. [N-Ethyldiethanolamine chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b092653#n-ethyldiethanolamine-chemical-propertiesand-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com